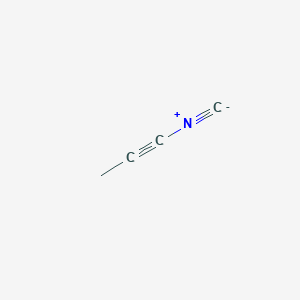
4-(3-Phenoxyphenyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C10H12O
. It exhibits a molecular weight of approximately 148.2 g/mol . This compound combines an aromatic phenyl group with an unsaturated alcohol moiety.Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of 3-phenylpropanal with formaldehyde in the presence of a base, followed by reduction to yield 4-(3-phenoxyphenyl)but-3-en-2-ol.
- Another approach is the condensation of 3-phenylpropanal with phenol, leading to the desired compound.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using the above routes.
- Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
4-(3-Phenoxyphenyl)but-3-en-2-ol undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the double bond yields the saturated alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acidic or basic conditions (for substitution) are employed.
Major Products: The main products include the reduced alcohol and derivatives with modified phenolic groups.
Scientific Research Applications
Chemistry: Used in fragrance and flavor industries to create rose-scented compounds, perfumes, and essences.
Biology and Medicine: Investigated for potential biological activities, such as antioxidant properties or enzyme inhibition.
Industry: Serves as an intermediate for synthesizing other organic compounds.
Mechanism of Action
- The compound’s effects depend on its interactions with molecular targets and pathways.
- Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to similar compounds.
Similar Compounds: Provide a list of related compounds, such as other phenylbutenols or phenolic derivatives.
Remember that 4-(3-Phenoxyphenyl)but-3-en-2-ol’s applications extend beyond its chemical structure, making it an intriguing subject for scientific exploration
Properties
CAS No. |
121488-69-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(3-phenoxyphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C16H16O2/c1-13(17)10-11-14-6-5-9-16(12-14)18-15-7-3-2-4-8-15/h2-13,17H,1H3 |
InChI Key |
FZCDOAKFNUYYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)




![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)



![1-Chloro-4-[(1,1,2,2,3,3,4,4-octafluorobutyl)sulfanyl]benzene](/img/structure/B14279717.png)


